4-(benzenesulfonyl)-N-butyl-2-(furan-2-yl)-1,3-oxazol-5-amine
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Overview
Description
4-(benzenesulfonyl)-N-butyl-2-(furan-2-yl)-1,3-oxazol-5-amine is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-butyl-2-(furan-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and oxazole rings, followed by the introduction of the benzenesulfonyl and butyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as the use of green chemistry principles, can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-butyl-2-(furan-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
4-(benzenesulfonyl)-N-butyl-2-(furan-2-yl)-1,3-oxazol-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of polymers or advanced materials.
Mechanism of Action
The mechanism by which 4-(benzenesulfonyl)-N-butyl-2-(furan-2-yl)-1,3-oxazol-5-amine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(benzenesulfonyl)-N-butyl-2-(furan-2-yl)-1,3-oxazol-5-amine include other sulfonyl-substituted heterocycles and aromatic amines. Examples include:
- 4-(benzenesulfonyl)-N-butyl-2-(thiazol-2-yl)-1,3-oxazol-5-amine
- 4-(benzenesulfonyl)-N-butyl-2-(pyridin-2-yl)-1,3-oxazol-5-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, as it can offer unique reactivity and interactions compared to other similar compounds.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-butyl-2-(furan-2-yl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-2-3-11-18-16-17(19-15(23-16)14-10-7-12-22-14)24(20,21)13-8-5-4-6-9-13/h4-10,12,18H,2-3,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWHHZIOPOVNDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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